molecular formula C22H16ClN3O3 B7706113 N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7706113
M. Wt: 405.8 g/mol
InChI Key: LHCPASOKKWPJNZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in disease progression. For instance, N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exert various biochemical and physiological effects. For instance, the compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. Additionally, N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to reduce the production of reactive oxygen species, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of using N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One potential avenue of research is to investigate the compound's efficacy in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and its potential targets. Furthermore, the development of more water-soluble derivatives of N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide may enhance its bioavailability and efficacy. Overall, the research on N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide holds great promise for the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole-2-thiol followed by the reaction with 4-methoxyaniline. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. The compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-chlorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been identified as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-28-15-12-10-14(11-13-15)20-25-22(29-26-20)17-7-3-2-6-16(17)21(27)24-19-9-5-4-8-18(19)23/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPASOKKWPJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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